molecular formula C21H24N2O2S B5307401 6',6'-dimethyl-2'-(methylthio)-2-phenyl-2,3,5',6'-tetrahydro-1'H-spiro[chromene-4,4'-pyrimidin]-7-ol

6',6'-dimethyl-2'-(methylthio)-2-phenyl-2,3,5',6'-tetrahydro-1'H-spiro[chromene-4,4'-pyrimidin]-7-ol

Cat. No.: B5307401
M. Wt: 368.5 g/mol
InChI Key: IKQVAWAYEBGDCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6’,6’-dimethyl-2’-(methylthio)-2-phenyl-2,3,5’,6’-tetrahydro-1’H-spiro[chromene-4,4’-pyrimidin]-7-ol is a complex organic compound that belongs to the class of spirochromenes and pyrimidines

Chemical Reactions Analysis

Types of Reactions

6’,6’-dimethyl-2’-(methylthio)-2-phenyl-2,3,5’,6’-tetrahydro-1’H-spiro[chromene-4,4’-pyrimidin]-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides, and other nucleophiles.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Scientific Research Applications

6’,6’-dimethyl-2’-(methylthio)-2-phenyl-2,3,5’,6’-tetrahydro-1’H-spiro[chromene-4,4’-pyrimidin]-7-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 6’,6’-dimethyl-2’-(methylthio)-2-phenyl-2,3,5’,6’-tetrahydro-1’H-spiro[chromene-4,4’-pyrimidin]-7-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in various biological processes.

    Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-trisubstituted pyrimidines: These compounds share a similar pyrimidine core and exhibit comparable biological activities.

    Spirochromenes: Compounds with a spirochromene structure also show diverse biological activities and are used in similar research applications.

Uniqueness

6’,6’-dimethyl-2’-(methylthio)-2-phenyl-2,3,5’,6’-tetrahydro-1’H-spiro[chromene-4,4’-pyrimidin]-7-ol is unique due to its specific combination of spirochromene and pyrimidine moieties, which confer distinct chemical properties and biological activities.

Properties

IUPAC Name

6,6-dimethyl-2-methylsulfanyl-2'-phenylspiro[1,5-dihydropyrimidine-4,4'-2,3-dihydrochromene]-7'-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2S/c1-20(2)13-21(23-19(22-20)26-3)12-18(14-7-5-4-6-8-14)25-17-11-15(24)9-10-16(17)21/h4-11,18,24H,12-13H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQVAWAYEBGDCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(CC(OC3=C2C=CC(=C3)O)C4=CC=CC=C4)N=C(N1)SC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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